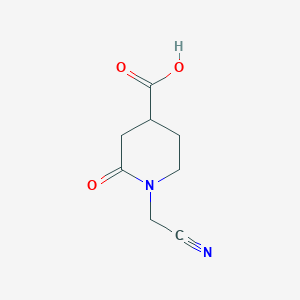

1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

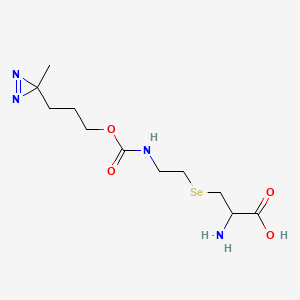

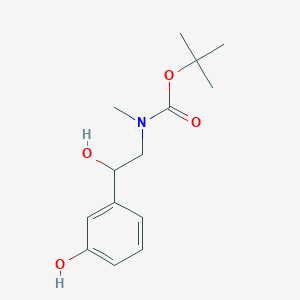

1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure ist eine Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Cyanomethylgruppe, einer Oxogruppe und einer Carbonsäuregruppe aus, die an einen Piperidinring gebunden sind.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyanoacetylierung von Piperidinderivaten. Dieser Prozess beinhaltet typischerweise die Reaktion von Piperidin mit Cyanessigsäure oder ihren Derivaten unter kontrollierten Bedingungen. Die Reaktion kann durch Basen wie Natriumhydroxid oder Kaliumcarbonat katalysiert und in Lösungsmitteln wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure kann großtechnische Cyanoacetylierungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und nutzen häufig Durchflussreaktoren und automatisierte Systeme, um eine konstante Qualität zu gewährleisten. Die Wahl der Reagenzien, Katalysatoren und Lösungsmittel ist entscheidend für eine effiziente Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Cyanomethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart von Katalysatoren wie Palladium oder Kupfer.

Hauptprodukte:

Oxidation: Bildung von Oxoderivaten.

Reduktion: Bildung von Hydroxylderivaten.

Substitution: Bildung von substituierten Piperidinderivaten.

Wissenschaftliche Forschungsanwendungen

1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Heterocyclen verwendet.

Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Als potenzieller Leitstoff für die Arzneimittelentwicklung aufgrund seiner einzigartigen Strukturmerkmale erforscht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann durch Hemmung von Enzymen oder Bindung an Rezeptoren wirken, was zur Modulation biologischer Pfade führt. Detaillierte Studien zu seinen molekularen Zielstrukturen und Pfaden sind unerlässlich, um seine Auswirkungen vollständig zu verstehen.

Ähnliche Verbindungen:

- 1-(Cyanomethyl)-2-Oxopiperidin-4-carboxamid

- 1-(Cyanomethyl)-2-Oxopiperidin-4-carboxylat

- 1-(Cyanomethyl)-2-Oxopiperidin-4-carboxaldehyd

Vergleich: 1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure ist aufgrund des Vorhandenseins einer Carbonsäuregruppe einzigartig, die eine spezifische chemische Reaktivität und biologische Aktivität verleiht. Im Vergleich zu seinen Amid-, Ester- und Aldehyd-Analoga kann das Carbonsäurederivat eine unterschiedliche Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen aufweisen.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über 1-(Cyanomethyl)-2-Oxopiperidin-4-carbonsäure, der die Herstellungsverfahren, chemischen Reaktionen, Anwendungen in der wissenschaftlichen Forschung, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.

Wirkmechanismus

The mechanism of action of 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Vergleich Mit ähnlichen Verbindungen

- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxamide

- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate

- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxaldehyde

Comparison: 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid is unique due to the presence of a carboxylic acid group, which imparts specific chemical reactivity and biological activity. Compared to its amide, ester, and aldehyde analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C8H10N2O3 |

|---|---|

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

1-(cyanomethyl)-2-oxopiperidine-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c9-2-4-10-3-1-6(8(12)13)5-7(10)11/h6H,1,3-5H2,(H,12,13) |

InChI-Schlüssel |

YLNOOHSGOLFOGS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C(=O)CC1C(=O)O)CC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

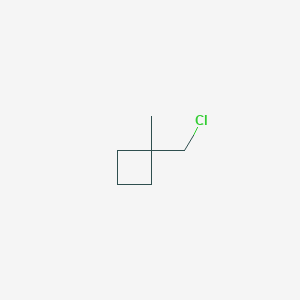

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)

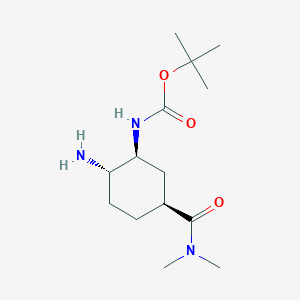

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

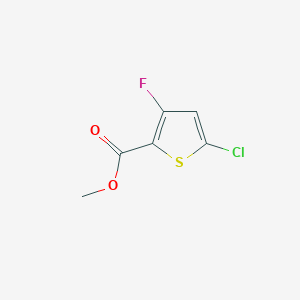

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)